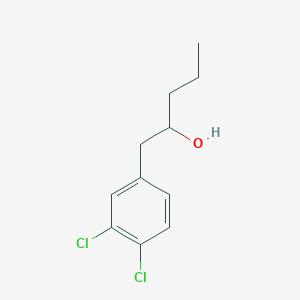

1-(3,4-Dichlorophenyl)-2-pentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7,9,14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRXZRRDOHPIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3,4 Dichlorophenyl 2 Pentanol

Strategic Retrosynthetic Approaches and Key Bond Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. wikipedia.org The goal is to simplify the structure until commercially available or easily synthesized starting materials are reached. wikipedia.orgamazonaws.com For 1-(3,4-Dichlorophenyl)-2-pentanol, the most logical and common disconnection occurs at the C1-C2 carbon-carbon bond, which connects the aromatic ring to the alcohol-bearing carbon.

This disconnection strategy is classified as a one-group C-C disconnection, as it breaks a bond adjacent to the key functional group (the hydroxyl group). The process generates two primary synthons: an electrophilic (3,4-dichlorobenzyl) synthon and a nucleophilic (propyl) synthon.

Synthon A (Electrophilic): A 3,4-Dichlorobenzyl cation ((3,4-Cl₂C₆H₃)CH₂⁺)

Synthon B (Nucleophilic): A Propyl anion (CH₃CH₂CH₂⁻)

The corresponding synthetic equivalents, the actual reagents used in the laboratory, for these synthons would be:

Synthetic Equivalent for A: 3,4-Dichlorobenzaldehyde

Synthetic Equivalent for B: Propylmagnesium bromide (a Grignard reagent) or Propyllithium

An alternative, though often less direct, disconnection could be made between the aromatic ring and the C1 carbon. However, the C1-C2 disconnection represents a more convergent and efficient synthetic design.

Rigorous Classical Organic Synthesis Pathways

Based on the retrosynthetic analysis, a forward synthesis can be designed. This typically involves preparing the key building blocks and then combining them to construct the final molecule.

The 3,4-dichlorophenyl moiety is a common structural motif. A key intermediate for the planned synthesis is 3,4-dichlorobenzaldehyde. This can be synthesized via several established methods, often starting from 1,2-dichlorobenzene (B45396). One common industrial route involves the radical chlorination of 3,4-dichlorotoluene (B105583) followed by hydrolysis.

Alternatively, a laboratory-scale synthesis could involve the formylation of 1,2-dichlorobenzene. For instance, a Friedel-Crafts type reaction or a Gattermann-Koch reaction could introduce the aldehyde group, though these can sometimes suffer from regioselectivity issues. A more reliable method involves the lithiation of a protected brominated precursor followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The core of the synthesis is the formation of the C1-C2 bond, which assembles the complete carbon skeleton of the target molecule. The most common and effective method for this transformation is the Grignard reaction.

In this pathway, the nucleophilic propylmagnesium bromide is added to the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. The initial product is a magnesium alkoxide salt, which upon acidic workup (e.g., with dilute HCl or NH₄Cl solution) yields the final product, this compound, as a racemic mixture.

Reaction Scheme:

Grignard Reagent Formation: CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr

Addition to Aldehyde: (3,4-Cl₂C₆H₃)CHO + CH₃CH₂CH₂MgBr → Intermediate Alkoxide

Protonation: Intermediate Alkoxide + H₃O⁺ → this compound

In the context of the Grignard synthesis described above, the primary functional group transformation is the conversion of an aldehyde to a secondary alcohol. This occurs directly as part of the main bond-forming reaction.

An alternative synthetic route could involve a different sequence of bond formation and functional group interconversion (FGI). lkouniv.ac.in For example, one could first perform a Friedel-Crafts acylation of 1,2-dichlorobenzene with pentanoyl chloride to form 1-(3,4-dichlorophenyl)-1-pentanone. This ketone could then be reduced to the target secondary alcohol. This FGI step, the reduction of a ketone, can be achieved with various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Protective groups are generally not required for this specific synthesis, as the functional groups present (aldehyde, Grignard reagent) are intended to react with each other. However, if other sensitive functional groups were present on either the aromatic ring or the alkyl chain, a protective group strategy would be essential to prevent unwanted side reactions.

The synthesis described in section 2.2.2 results in a racemic mixture, meaning it produces equal amounts of the two possible enantiomers at the C2 stereocenter. For applications where a single stereoisomer is required, a diastereoselective or enantioselective synthesis must be employed. nih.gov

Achieving stereocontrol at the C2 position requires modifying the synthesis to favor the formation of one stereoisomer over the other. A highly effective strategy is the asymmetric reduction of a prochiral ketone precursor, such as 1-(3,4-dichlorophenyl)-2-pentanone. This ketone could be synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene with 2-pentanoyl chloride or by oxidation of the racemic alcohol.

The asymmetric reduction can be accomplished using chiral reducing agents. These reagents create a chiral environment around the carbonyl group during the hydride transfer, leading to a preferential attack from one face of the planar carbonyl, resulting in an excess of one enantiomer.

Key Asymmetric Reduction Methods:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a borane (B79455) (BH₃) complexed with a chiral oxazaborolidine catalyst. It is highly effective for the enantioselective reduction of a wide range of ketones.

Noyori Asymmetric Hydrogenation: This involves the hydrogenation of the ketone using a chiral ruthenium-based catalyst. It is known for its high efficiency and enantioselectivity.

Chiral Aluminum Hydrides: Reagents like BINAL-H (derived from lithium aluminum hydride, binaphthol, and an alcohol) can provide high levels of enantioselectivity in the reduction of prochiral ketones.

Table 1: Representative Enantioselective Reductions of Aryl Ketones

| Method | Chiral Catalyst/Reagent | Typical Solvent | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| CBS Reduction | (S)-CBS Catalyst / BH₃·THF | Tetrahydrofuran (THF) | >95% |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP]₂/NEt₃ | Ethanol | >98% |

These methods provide powerful tools for accessing single-enantiomer forms of this compound, which is crucial when the biological activity of a compound is stereospecific.

Diastereoselective Synthesis of this compound

Synthesis and Separation of Diastereomers

The synthesis of this compound results in a molecule with two chiral centers (at carbons 1 and 2), meaning it can exist as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The development of synthetic routes that can selectively produce one or more of these diastereomers is a significant challenge in stereocontrolled synthesis.

While specific literature detailing the diastereoselective synthesis and separation for this compound is not extensively published, general state-of-the-art methodologies are applicable. A common strategy involves the diastereoselective reduction of a prochiral ketone precursor, such as 1-(3,4-dichlorophenyl)-2-pentanone. Alternatively, a stereocontrolled reaction can be employed, such as the addition of a Grignard or organolithium reagent to a chiral aldehyde.

A published methodology for a structurally related compound, 3,4-dichloro-2-pentanol, involved the anti-dichlorination of precursor allylic alcohols to synthesize all four possible diastereomers. nih.govcapes.gov.brfigshare.com The individual diastereomers were then separated and their absolute stereochemistry was confirmed through X-ray crystallographic analysis of their tosylate derivatives. nih.govcapes.gov.brfigshare.com This approach highlights a viable chemical strategy that could be adapted for the synthesis of the diastereomers of this compound.

Once a mixture of diastereomers is synthesized, their separation is typically achieved through physical methods. The distinct physical properties of diastereomers, such as boiling point, melting point, and solubility, allow for their separation by techniques like:

Fractional Crystallization: This technique exploits differences in the solubility of diastereomeric salts. By reacting the alcohol mixture with a chiral resolving agent (an enantiomerically pure acid or base), a mixture of diastereomeric salts is formed, which can often be separated by careful crystallization. epo.org

Chromatography: High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful tools for separating diastereomers. researchgate.netmdpi.com By selecting an appropriate stationary phase (normal or reversed-phase) and mobile phase, the diastereomers can be resolved based on their differential interactions with the column packing material. researchgate.net

State-of-the-Art Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure chiral alcohols. nih.gov These methods leverage the high stereoselectivity of enzymes to overcome the challenges associated with traditional chemical synthesis. rsc.orgacademie-sciences.fr

Enantioselective Bioreduction of Prochiral Ketone Precursors

A highly effective strategy for synthesizing enantiomerically pure this compound is the asymmetric bioreduction of its corresponding prochiral ketone, 1-(3,4-dichlorophenyl)-2-pentanone. This process utilizes enzymes, typically alcohol dehydrogenases or reductases found in microorganisms (whole cells) or as isolated enzymes, to stereoselectively deliver a hydride to the ketone, producing predominantly one enantiomer of the alcohol.

The process involves screening a variety of biocatalysts, such as yeast, bacteria, or specifically engineered enzymes, to find one that exhibits both high conversion and high enantioselectivity for the target substrate. For instance, studies on the bioreduction of analogous ketones have demonstrated the feasibility of this approach. The asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl) ethanone (B97240) was successfully achieved using a recombinant E. coli containing an NADH-dependent reductase, affording the (S)-alcohol with a high yield (95.9%) and excellent optical purity (>99% ee). researchgate.net Similarly, plant-mediated bioreduction using vegetables like sugar beet has shown high enantiomeric excess (>99%) for the synthesis of chiral alcohols from prochiral ketones. researchgate.net A patent has also described the asymmetric reduction of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a structurally related tetralone, to generate specific alcohol stereoisomers. google.com

These examples underscore the potential of bioreduction to produce specific enantiomers of this compound with high fidelity.

Table 1: Examples of Enantioselective Bioreduction of Prochiral Ketones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(3,4-difluorophenyl) ethanone | Recombinant E. coli (with reductase CmCR) | (S)-2-Chloro-1-(3,4-difluorophenyl)-ethanol | 95.9 | >99 | researchgate.net |

| 1-(3,4-dimethylphenyl)ethanone | Sugar beet (cell culture) | (S)-1-(3,4-dimethylphenyl)ethanol | 88.2 | >99 | researchgate.net |

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution (EKR) is a widely used chemoenzymatic method for separating the enantiomers of a racemic alcohol. This technique relies on an enzyme, typically a lipase (B570770), that selectively catalyzes the acylation of one enantiomer much faster than the other. When racemic this compound is subjected to EKR, the result is a mixture of one enantiomer in its acylated (ester) form and the other, unreacted enantiomer in its original alcohol form. These two compounds can then be easily separated.

Lipases such as Candida antarctica Lipase B (CALB), Candida rugosa lipase (CRL), and lipases from Pseudomonas species are commonly employed. osaka-u.ac.jprsc.org The reaction is typically carried out in a non-aqueous solvent with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate.

For example, a chemoenzymatic approach to the β-blocker (S)-betaxolol involved the kinetic resolution of a racemic chlorohydrin using CALB and vinyl acetate. mdpi.com This process yielded the (R)-chlorohydrin with 99% enantiomeric excess at a 38% yield. mdpi.com Dynamic kinetic resolution (DKR) is an advanced form of this method where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. osaka-u.ac.jprsc.org

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Substrate | Enzyme | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| rac-1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-alcohol | 38 | 99 | mdpi.com |

| rac-2-Hydroxybiaryl | Pseudomonas stutzeri Lipase (PSL) | Vinyl acetate | (S)-acetate | >99 | 98 | osaka-u.ac.jp |

Optimization of Biocatalytic Systems for Enhanced Enantioselectivity

To transition biocatalytic methods from laboratory-scale curiosities to industrially viable processes, rigorous optimization is essential. The goal is to maximize conversion, yield, and, most critically, enantioselectivity. Key parameters that are systematically varied and studied include:

Biocatalyst Selection and Engineering: A broad screening of commercially available enzymes or microbial strains is the first step to identify promising candidates. academie-sciences.fr Further improvement can be achieved through protein engineering (e.g., directed evolution) to enhance enzyme activity, stability, and selectivity for a non-natural substrate.

Reaction Medium Engineering: The choice of solvent can dramatically influence enzyme performance. While aqueous media are common, co-solvents may be needed for poorly soluble substrates. Novel solvents like ionic liquids and deep eutectic solvents (DES) have been shown to improve substrate solubility and enzyme stability, leading to higher reaction efficiency and enantioselectivity. researchgate.netfrontiersin.org For instance, the addition of a DES was shown to significantly promote the bioreduction of a halo-ketone. researchgate.net

Process Parameter Control: Factors such as pH, temperature, substrate concentration, and enzyme loading must be carefully optimized. mdpi.com High substrate concentrations can lead to inhibition, while improper pH or temperature can denature the enzyme. Design of Experiment (DoE) methodologies are often used to efficiently map the parameter space and identify optimal conditions. academie-sciences.fr

Enzyme Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability, allow for its easy separation from the reaction mixture, and enable its reuse over multiple cycles, thereby reducing catalyst cost and improving process economics.

Development of Sustainable and Green Synthesis Routes Utilizing Biocatalysis

The principles of green and sustainable chemistry are central to modern chemical manufacturing, aiming to reduce environmental impact and improve process safety and efficiency. mdpi.com Biocatalysis is inherently aligned with these principles and offers a greener alternative to many traditional chemical syntheses. nih.govrsc.orgfrontiersin.org

The application of biocatalysis to the synthesis of this compound provides several key sustainability benefits:

Renewable Catalysts: Enzymes are derived from renewable biological sources and are biodegradable, unlike many heavy-metal catalysts used in conventional synthesis. mdpi.com

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and atmospheric pressure. academie-sciences.frmdpi.com This drastically reduces the energy consumption required for high-temperature or high-pressure reactions and avoids the need for protecting groups often required under harsh chemical conditions.

High Selectivity: The exquisite chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of unwanted byproducts. rsc.org This leads to cleaner reaction profiles, simplifies downstream purification processes, and results in significantly less chemical waste.

Reduced Use of Hazardous Substances: Biocatalysis often reduces or eliminates the need for toxic reagents, hazardous solvents, and heavy metals, contributing to a safer working environment and reducing environmental pollution.

By leveraging biocatalytic and chemoenzymatic strategies, the synthesis of specific stereoisomers of this compound can be achieved through routes that are not only efficient and precise but also environmentally responsible.

Elucidation of Chemical Reactivity and Transformation Pathways of 1 3,4 Dichlorophenyl 2 Pentanol

Reactivity Profile of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl group is an electron-poor aromatic system due to the presence of two electron-withdrawing chlorine atoms. This electronic characteristic significantly influences its susceptibility to attack by both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS):

Aromatic rings typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com However, the benzene (B151609) ring in 1-(3,4-dichlorophenyl)-2-pentanol is rendered less reactive towards electrophiles by the presence of the two chlorine atoms. Halogens are deactivating groups in electrophilic aromatic substitution because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. youtube.com This deactivation means that harsher reaction conditions, often requiring a strong Lewis acid catalyst, are necessary for substitution to occur compared to benzene. masterorganicchemistry.commasterorganicchemistry.com

Despite being deactivating, the chlorine atoms are ortho, para-directors. youtube.com This means that incoming electrophiles will preferentially substitute at positions ortho or para to the chlorine atoms. In the case of the 3,4-dichlorophenyl group, the potential sites for electrophilic attack are C-2, C-5, and C-6. The directing effects of the two chlorine atoms and the alkyl side chain (which is a weak activating group and also an ortho, para-director) are summarized in the table below.

| Substituent | Position | Effect on Ring Reactivity | Directing Influence |

| Chlorine | C-3 | Deactivating | Ortho, para (directs to C-2, C-4, C-5) |

| Chlorine | C-4 | Deactivating | Ortho, para (directs to C-3, C-5) |

| -(CH(OH)CH2CH2CH3) | C-1 | Weakly Activating | Ortho, para (directs to C-2, C-6) |

Considering the combined effects, the most likely positions for electrophilic attack are C-6 and C-2, as they are activated by the alkyl group and directed by one of the chlorine atoms. Position C-5 is sterically hindered and influenced by two para and meta directing chlorines.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.orgbyjus.com This type of reaction is generally difficult for simple aryl halides like chlorobenzene (B131634) because the benzene ring is electron-rich. However, the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group can activate the ring for SNAr reactions. wikipedia.orgbyjus.com

The 3,4-dichlorophenyl group in this compound does not have strong activating groups like nitro groups for nucleophilic attack. While the chlorine atoms themselves are electron-withdrawing, they are not sufficient to make the ring highly susceptible to nucleophilic substitution under standard conditions. youtube.com Reactions would likely require very harsh conditions, such as high temperatures and pressures, similar to the Dow process for producing phenol (B47542) from chlorobenzene. doubtnut.com The reaction proceeds through a slow addition of the nucleophile to the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the rapid elimination of the leaving group. masterorganicchemistry.com

The chlorine atoms on the aromatic ring are generally unreactive. However, they can undergo specific transformations under certain conditions.

Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. It can be achieved using various reducing agents, often with a metal catalyst such as palladium or nickel. This is a common transformation observed in the environmental degradation of chlorinated aromatic compounds.

Formation of Organometallic Reagents: Aryl halides, including dichlorobenzene derivatives, can react with metals like magnesium in a suitable solvent such as tetrahydrofuran (B95107) (THF) to form Grignard reagents. doubtnut.com This would involve the insertion of magnesium into one of the C-Cl bonds, creating a highly reactive organometallic compound that can then be used in various subsequent reactions.

Mechanistic Studies of Degradation Pathways

The environmental fate of this compound is primarily determined by its susceptibility to oxidative and hydrolytic degradation processes.

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH). harvard.edu The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with aromatic compounds. harvard.edu

The degradation of this compound initiated by •OH radicals is expected to proceed via two main mechanisms:

•OH addition to the aromatic ring: The hydroxyl radical can add to the dichlorophenyl ring at various positions, forming a hydroxycyclohexadienyl radical intermediate. researchgate.netnih.gov This is typically the dominant pathway for aromatic compounds. This intermediate can then undergo further reactions, often involving oxygen, leading to the formation of dichlorinated phenols.

H-atom abstraction from the pentanol (B124592) chain: The •OH radical can also abstract a hydrogen atom from the alkyl side chain, particularly from the carbon atom bearing the hydroxyl group (the carbinol carbon), which would be a favorable site.

Subsequent reactions of these initial products can lead to ring-opening and the formation of smaller, oxygenated aliphatic compounds, and ultimately mineralization to CO₂, H₂O, and HCl. nih.gov Studies on the oxidation of similar compounds like 2,4-dichlorophenol (B122985) have shown that •OH attack predominantly occurs at the unsubstituted positions of the aromatic ring. nih.gov

| Degradation Pathway | Initial Reaction | Potential Intermediate/Product |

| Atmospheric Oxidation | •OH radical addition to the aromatic ring | Hydroxycyclohexadienyl radical |

| H-atom abstraction from the pentanol side chain | Carbon-centered radical on the pentanol chain | |

| Further oxidation | Dichlorinated hydroxypentanol derivatives | |

| Ring cleavage | Aliphatic carboxylic acids |

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl halides, the carbon-halogen bond is very strong due to the sp² hybridization of the carbon and resonance effects, making them highly resistant to hydrolysis under normal environmental pH and temperature conditions. viu.ca The hydrolysis of halogenated aromatic compounds is generally a very slow process. viu.ca

While acid or base catalysis can increase hydrolysis rates for some classes of compounds, significant hydrolysis of the C-Cl bonds in this compound is not expected under typical environmental conditions (pH 4-9). nih.gov The transformation of the alcohol group, for instance through esterification, could introduce a more hydrolytically labile site into the molecule, but the dichlorophenyl moiety itself is stable.

Other Potential Transformations:

Photolysis: Direct absorption of sunlight (photolysis) can sometimes lead to the degradation of chemical compounds. For aryl chlorides, this can involve the cleavage of the carbon-chlorine bond. The efficiency of this process would depend on the absorbance spectrum of the compound and the quantum yield of the reaction.

Biodegradation: In soil and water, microorganisms may be capable of degrading this compound. This can occur via various enzymatic pathways, often involving initial oxidation of either the aromatic ring or the alkyl side chain, followed by further breakdown. Reductive dehalogenation is also a known microbial process for chlorinated aromatics.

Advanced Analytical and Spectroscopic Characterization of 1 3,4 Dichlorophenyl 2 Pentanol

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of 1-(3,4-Dichlorophenyl)-2-pentanol from complex matrices and for the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the purity assessment and structural elucidation of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

| Analytical Parameter | Description | Typical Application |

| Retention Time (RT) | The time it takes for the compound to travel through the GC column. | Identification and purity assessment. |

| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio (m/z). | Structural confirmation and identification of unknown compounds. |

| Purity Assessment | Comparison of the peak area of the main compound to the total area of all peaks. | Determination of the percentage purity of the sample. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound in more complex mixtures, particularly those containing non-volatile components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. waters.comuq.edu.au LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into a mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. nih.gov It is a soft ionization method that typically results in the formation of a protonated molecule [M+H]+ or other adducts, which helps in determining the molecular weight of the analyte. lcms.cz The use of different mobile phase additives can influence the ionization efficiency. lcms.cz LC-MS/MS, or tandem mass spectrometry, can further enhance selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This technique, known as multiple reaction monitoring (MRM), is highly effective for quantitative analysis in complex matrices. waters.com

| Technique | Ionization Method | Key Advantage | Application |

| LC-MS | Electrospray Ionization (ESI) | Suitable for polar and non-volatile compounds. | Analysis in complex biological or environmental samples. |

| LC-MS/MS (MRM) | ESI | High selectivity and sensitivity for quantitative analysis. | Trace level quantification in complex matrices. |

Chiral Gas Chromatography (GC) for Enantiomeric Purity and Ratio Determination

Since this compound contains a chiral center at the second carbon of the pentanol (B124592) chain, it exists as a pair of enantiomers. gcms.cz These enantiomers can have different biological activities, making their separation and quantification crucial. nih.gov Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. gcms.cznih.gov

This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. gcms.cznih.govnih.gov The choice of the CSP is critical for achieving good resolution between the enantiomeric peaks. nih.govchrom-china.com By analyzing a sample using chiral GC, one can determine the enantiomeric purity (enantiomeric excess) and the ratio of the two enantiomers. nih.gov

| Chiral Stationary Phase (CSP) | Principle of Separation | Outcome |

| Cyclodextrin-based | Differential interaction with the enantiomers. | Separation of (R)- and (S)-enantiomers. |

| Permethylated β-cyclodextrin | Forms transient diastereomeric complexes with the enantiomers. | Determination of enantiomeric ratio and purity. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis and purification of compounds. unirioja.es For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

Detection is commonly achieved using a UV detector, as the dichlorophenyl group will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined to ensure optimal sensitivity. By creating a calibration curve with standards of known concentration, the concentration of this compound in a sample can be accurately determined. researchgate.net HPLC can also be used for preparative separations to isolate larger quantities of the pure compound.

| HPLC Method | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase | C18 or other nonpolar material | Acetonitrile/water or Methanol/water mixture | UV-Vis Detector | Quantitative analysis, purity checks, and preparative separation. |

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. azom.com Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons on the dichlorophenyl ring, the proton on the carbon bearing the hydroxyl group (CH-OH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The splitting patterns (multiplicity) of these signals, due to spin-spin coupling, would reveal the neighboring protons. For example, the CH-OH proton would likely appear as a multiplet due to coupling with the adjacent CH₂ protons.

¹³C NMR: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, separate signals would be observed for the carbons of the dichlorophenyl ring, the carbon attached to the hydroxyl group, and the carbons of the pentyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. azom.com

A hypothetical ¹H NMR data table for this compound is presented below, based on the general chemical shifts for similar structures. researchgate.netchemicalbook.com

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2 - 7.5 | m | - |

| CH-OH | 3.6 - 4.0 | m | - |

| CH₂ (adjacent to CH-OH) | 1.4 - 1.7 | m | - |

| Other CH₂ | 1.2 - 1.5 | m | - |

| CH₃ | 0.8 - 1.0 | t | ~7 |

A hypothetical ¹³C NMR data table for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 138 - 142 |

| C-OH | 65 - 75 |

| CH₂ | 20 - 40 |

| CH₃ | 10 - 15 |

Application of NMR for Stereochemical Assignment and Diastereomeric Ratio Determination

Since this compound has two chiral centers (at C1 and C2 of the pentanol chain), it can exist as four possible stereoisomers (two pairs of enantiomers). When a mixture of diastereomers is present, NMR spectroscopy is a powerful tool for determining their relative ratio. nih.govwiley-vch.de Diastereomers are chemically distinct and will generally have different NMR spectra, with at least some signals appearing at different chemical shifts. youtube.comresearchgate.net By integrating the signals corresponding to each diastereomer, their ratio in the mixture can be accurately determined. wiley-vch.deyoutube.com

For stereochemical assignment, advanced NMR techniques, such as the Mosher's ester analysis or the use of chiral solvating agents, could be employed. These methods involve derivatizing the alcohol with a chiral reagent and observing the changes in the ¹H NMR spectrum to deduce the absolute configuration of the chiral centers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-Cl | Stretching | 600-800 |

| Note: This table represents expected values and would require experimental verification. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄Cl₂O), the exact mass would be a key piece of data for its identification.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of a water molecule from the alcohol group or cleavage of the carbon-carbon bonds in the pentanol chain. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would also be a distinctive feature in the mass spectrum.

X-Ray Crystallography for Definitive Absolute Stereochemistry and Conformation (if crystalline)

If this compound can be obtained in a crystalline form, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including the absolute stereochemistry of the chiral centers. nih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. It is the most definitive method for establishing the absolute configuration of a chiral molecule. While a crystal structure for the specific title compound is not publicly available, related structures containing the 1-(3,4-dichlorophenyl) moiety have been successfully analyzed using this technique.

Chiroptical Methods for Enantiomeric Excess Determination

Optical Rotation Measurements

Optical rotation is a chiroptical property of chiral molecules that causes the rotation of the plane of polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. A polarimeter is used to measure the observed rotation. The specific rotation, a standardized value, is calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell.

For a sample of this compound containing a mixture of enantiomers, the measured optical rotation can be used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of molecules. This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, providing valuable information about their three-dimensional structure and stereochemistry. harvard.edunih.gov In principle, CD spectroscopy could be employed to characterize the stereoisomers of this compound, a compound possessing a chiral center at the C-2 position of the pentanol chain.

The application of CD spectroscopy is fundamental in determining the absolute or relative stereochemistry of a chiral molecule. chiralabsxl.com The resulting CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity against wavelength. springernature.com For enantiomers, the CD spectra are mirror images of each other, exhibiting opposite signs for their Cotton effects. chiralabsxl.com This characteristic allows for the definitive assignment of the handedness of a compound once the spectrum of a stereochemically known analogue is available for comparison. chiralabsxl.com

Theoretically, the CD spectrum of this compound would be influenced by the electronic transitions of the dichlorophenyl chromophore. The chiral environment created by the stereogenic center at C-2 would induce optical activity in these chromophores. The transitions, likely in the UV region, would give rise to characteristic CD signals. Analysis of these signals, potentially aided by quantum chemical calculations, could lead to the assignment of the absolute configuration (R or S) of the enantiomers. nih.gov

However, a review of the available scientific literature reveals a lack of specific published research detailing the experimental Circular Dichroism (CD) spectroscopic analysis of this compound. While the principles of CD spectroscopy are well-established for stereochemical elucidation, specific data such as molar ellipticity values, λmax of Cotton effects, and detailed spectral interpretations for this particular compound are not present in the accessible literature. Therefore, a data table and detailed research findings for the CD spectroscopy of this compound cannot be provided at this time.

Computational and Theoretical Investigations of 1 3,4 Dichlorophenyl 2 Pentanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic structure, and spectroscopic parameters with a high degree of accuracy.

Geometry Optimization and Detailed Conformational Analysis

The first step in the computational study of any molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like 1-(3,4-dichlorophenyl)-2-pentanol, which has several rotatable bonds, a detailed conformational analysis is crucial to identify the various low-energy spatial arrangements, or conformers, it can adopt.

The conformational landscape of this molecule is primarily dictated by the rotation around the C1-C2 bond and the orientation of the hydroxyl and phenyl groups. Studies on structurally similar molecules, such as 2-phenylethanol, have shown the existence of different stable conformers, often referred to as gauche and anti, arising from the relative positions of the substituents. For this compound, it is expected that the interactions between the bulky dichlorophenyl group, the hydroxyl group, and the pentyl chain will lead to a number of stable conformers with distinct energies.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these conformers. By systematically rotating the key dihedral angles and performing geometry optimization for each starting geometry, a potential energy surface can be mapped out, and the various minima corresponding to stable conformers can be identified. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 0.85 | 25 |

| Gauche 2 | ~-60° | 1.20 | 10 |

Note: This data is hypothetical and serves to illustrate the expected outcome of a conformational analysis. Actual values would be obtained from specific quantum chemical calculations.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic properties are significantly influenced by the dichlorophenyl group. Quantum chemical calculations on dichlorobenzene derivatives have shown how the position of the chlorine atoms affects the electron distribution and the energies of the molecular orbitals. In our target molecule, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted phenylethanol.

The distribution of the HOMO and LUMO across the molecule can reveal the most reactive sites. It is anticipated that the HOMO will have significant contributions from the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO will be predominantly located on the aromatic ring.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -8.5 | Nucleophilic character, site of oxidation |

| LUMO | -1.2 | Electrophilic character, site of reduction |

| HOMO-LUMO Gap | 7.3 | High kinetic stability |

Note: This data is hypothetical. Precise values would be derived from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for structure elucidation and confirmation. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the corresponding chemical shifts can be determined.

The predicted ¹H and ¹³C NMR spectra for this compound would show characteristic signals for the aromatic protons and carbons, as well as for the protons and carbons of the pentanol (B124592) chain. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the substitution pattern on the benzene (B151609) ring. The signals for the protons and carbons of the pentanol chain would be influenced by the proximity of the electronegative hydroxyl group and the aromatic ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 128 - 133 |

| CH-OH | ~3.8 | ~75 |

| CH₂ (adjacent to CH-OH) | ~1.5 | ~35 |

| CH₂ (middle) | ~1.3 | ~28 |

| CH₃ | ~0.9 | ~14 |

Note: These are approximate values based on typical chemical shifts for similar structural motifs. Accurate predictions require specific calculations.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. This involves mapping out the energy changes that occur as reactants are converted into products.

Transition State Analysis for Rate-Limiting Steps

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules over time. mdpi.com These techniques allow researchers to visualize and analyze molecular conformations, flexibility, and interactions at an atomic level.

For a molecule like this compound, molecular modeling would begin with the generation of its 3D structure. This can be achieved using standard bond lengths and angles, followed by energy minimization to find a stable conformation. Quantum mechanical methods, such as Density Functional Theory (DFT), can provide highly accurate geometric parameters.

Once a reliable 3D model is established, molecular dynamics simulations can be performed. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. mdpi.com This allows for the study of conformational changes, the flexibility of the pentanol chain, and the orientation of the dichlorophenyl group.

MD simulations can reveal important information about the stability of different conformers and the energy barriers between them. For instance, the rotation around the C1-C2 bond (connecting the phenyl ring to the pentanol chain) could be investigated to understand the steric hindrance imposed by the chlorine atoms. Such simulations are computationally intensive, often requiring significant computing power and specialized software packages like GROMACS or AMBER. mdpi.com

Table 1: Illustrative Data from Molecular Dynamics Simulation of a Phenylalkanol

| Simulation Parameter | Value | Description |

| Force Field | AMBER03 | A set of parameters to calculate the potential energy of the system. mdpi.com |

| Simulation Time | 100 ns | The total time duration of the simulation. nih.gov |

| Temperature | 300 K | The temperature at which the simulation is run, often close to room temperature. |

| Pressure | 1 bar | The pressure at which the simulation is run, typically atmospheric pressure. |

| Root Mean Square Deviation (RMSD) | 0.2 nm | A measure of the average distance between the atoms of superimposed protein or molecule at different time points, indicating structural stability. |

This table is illustrative and based on typical parameters found in molecular dynamics studies of similar organic molecules.

Solvent Effects and Intermolecular Interactions through Computational Models

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational models are instrumental in dissecting these solvent effects and the nature of intermolecular interactions.

The Polarizable Continuum Model (PCM) is a common method to simulate the effect of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of properties such as solvation energy, which indicates how favorably the molecule interacts with the solvent.

For this compound, computational studies could explore its behavior in various solvents, from nonpolar (like hexane) to polar (like water or ethanol). These simulations would likely show that the dichlorophenyl group, being relatively nonpolar, prefers nonpolar environments, while the hydroxyl group (-OH) of the pentanol chain can form hydrogen bonds with polar solvents.

Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be used to understand intermolecular interactions. researchgate.netasianresassoc.org NBO analysis examines the electron density to identify key orbital interactions, such as hydrogen bonds and other donor-acceptor interactions. In the case of this compound, NBO analysis could quantify the strength of hydrogen bonds formed between the hydroxyl group and solvent molecules.

Table 2: Illustrative Solvation Free Energies in Different Solvents

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) | Interpretation |

| Water | 78.4 | -5.8 | Favorable interaction, likely due to hydrogen bonding with the hydroxyl group. |

| Ethanol | 24.6 | -4.2 | Favorable interaction, though less so than in water. |

| Hexane | 1.9 | -1.5 | Less favorable interaction, indicating lower solubility in nonpolar solvents. |

This table is illustrative. The values are hypothetical and intended to demonstrate the type of data generated from computational solvent effect studies.

Furthermore, computational models can predict how molecules of this compound interact with each other. These studies can reveal the formation of dimers or larger aggregates through intermolecular forces like van der Waals interactions and hydrogen bonding between the hydroxyl groups. Understanding these interactions is crucial for predicting physical properties such as boiling point and viscosity.

Advanced Research Applications and Future Directions for 1 3,4 Dichlorophenyl 2 Pentanol

Pursuit of Novel and Efficient Synthetic Routes

The development of stereocontrolled and efficient synthetic routes to chiral alcohols is a cornerstone of modern organic synthesis. For a molecule like 1-(3,4-Dichlorophenyl)-2-pentanol, which contains a stereogenic center at the carbinol carbon, the ability to selectively produce a single enantiomer is paramount for many of its potential applications.

Advanced synthetic strategies that could be employed or further developed for the synthesis of enantiomerically pure this compound include:

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to a prochiral ketone precursor, 1-(3,4-dichlorophenyl)-2-pentanone. Research in this area would focus on designing and screening new transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands to achieve high enantioselectivity and conversion under mild conditions.

Enantioselective Dichlorination of Allylic Alcohols: A potential route could involve the enantioselective dichlorination of a suitable allylic alcohol precursor. nih.gov This reaction would proceed through a chloronium ion intermediate, and the facial selectivity would be controlled by a chiral catalyst, such as those derived from cinchona alkaloids. nih.gov Subsequent transformations would be required to install the pentanol (B124592) side chain.

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of a derivative. For this compound, a racemic mixture could be subjected to a lipase (B570770) (such as Candida antarctica lipase B) for selective acylation, while a metal catalyst (e.g., a ruthenium complex) simultaneously racemizes the unreacted alcohol. mdpi.com

| Synthetic Strategy | Precursor | Key Reagents/Catalysts | Potential Advantage |

| Asymmetric Transfer Hydrogenation | 1-(3,4-Dichlorophenyl)-2-pentanone | Chiral Ru, Rh, or Ir complexes; Isopropanol | Atom-economical, uses readily available precursors |

| Enantioselective Dichlorination | Allylic alcohol | Chiral catalyst (e.g., cinchona alkaloid derivative), Dichlorinating agent | Direct installation of chlorine atoms with stereocontrol |

| Dynamic Kinetic Resolution | Racemic this compound | Lipase (e.g., Novozym® 435), Racemization catalyst (e.g., Ru complex), Acyl donor | High theoretical yield of a single enantiomer derivative |

Design and Synthesis of Structurally Related Derivatives and Analogs

The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse array of derivatives and analogs. Such compounds are crucial for establishing structure-activity relationships (SAR) in various applications and for fine-tuning the molecule's physical and chemical properties.

Potential derivatives could be synthesized through reactions targeting the hydroxyl group, such as:

Esterification: Reaction with various acyl chlorides or carboxylic anhydrides would yield esters with different steric and electronic properties.

Etherification: Williamson ether synthesis or other methods could be used to introduce a range of alkyl or aryl groups.

Urethane Formation: Treatment with isocyanates, such as phenyl isocyanate or 1-naphthyl isocyanate, would produce the corresponding phenylurethanes or 1-naphthylurethanes, which are often crystalline derivatives useful for characterization and resolution. quizlet.com

The synthesis of analogs could involve modifications to the carbon skeleton or the aromatic ring. For instance, the pentyl chain could be elongated, shortened, or branched. The chlorine atoms on the phenyl ring could be moved to different positions or replaced with other functional groups to probe the electronic requirements of potential biological targets or catalytic processes.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the mechanisms of the reactions used to synthesize and derivatize this compound is critical for optimizing reaction conditions, improving yields and selectivities, and expanding the scope of these transformations.

Key areas for mechanistic investigation include:

Stereochemical Pathways: For asymmetric syntheses, detailed studies using isotopic labeling, kinetic analysis, and computational modeling can elucidate the transition state geometries and the factors governing enantioselectivity. For instance, in asymmetric transfer hydrogenation, understanding the interaction between the catalyst, the hydrogen donor, and the ketone substrate is crucial.

Nucleophilic Substitution Mechanisms: The conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution, is a common strategy for derivatization. Investigating whether these reactions proceed via an S\N1 or S\N2 mechanism is essential for controlling the stereochemical outcome at the chiral center. youtube.com For example, the reaction with thionyl chloride can proceed with either retention or inversion of configuration depending on the reaction conditions and the presence of additives like pyridine. youtube.com

Multicomponent Reaction Pathways: If this compound or its precursors are utilized in multicomponent reactions, which involve the combination of three or more reactants in a single step, detailed mechanistic studies would be necessary to understand the complex reaction cascade and control the formation of multiple stereocenters. purdue.edu

Implementation of Sustainable Practices in this compound Synthesis

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound provides several opportunities to implement such practices.

Sustainable approaches could include:

Biocatalysis: As mentioned, the use of enzymes like lipases for kinetic or dynamic kinetic resolution is a prime example of green chemistry. Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous or solvent-free systems, reducing the need for harsh reagents and organic solvents. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts, instead of potentially toxic and expensive heavy metals, is another rapidly growing area of sustainable chemistry. organic-chemistry.org Research could focus on developing organocatalysts for the asymmetric reduction of the corresponding ketone or for other key transformations.

Use of Greener Solvents and Reagents: The replacement of hazardous solvents with more environmentally benign alternatives (e.g., water, supercritical CO2, or bio-derived solvents) is a key goal. Additionally, employing reagents that are atom-economical and generate less waste is crucial. For example, catalytic transfer hydrogenation using isopropanol as the hydrogen source is a greener alternative to stoichiometric metal hydride reducing agents. lookchem.com

Exploration of Potential Applications in Specialized Chemical Domains

The unique combination of a chiral alcohol and a dichlorinated aromatic ring in this compound suggests its potential utility in several specialized areas of chemistry.

Chiral Auxiliaries: The enantiomerically pure alcohol could be used as a chiral auxiliary to control the stereochemistry of reactions performed on a prochiral substrate. The auxiliary would be temporarily attached to the substrate, direct the stereochemical course of a subsequent reaction, and then be cleaved and recovered.

Ligands for Asymmetric Catalysis: The hydroxyl group provides a handle for the covalent attachment of the molecule to a metal center or for the incorporation into a larger ligand scaffold. The chirality of the alcohol and the electronic properties of the dichlorophenyl ring could influence the catalytic activity and enantioselectivity of a metal complex in asymmetric transformations.

Probes for Biological Systems: The 3,4-dichlorophenyl moiety is found in a number of biologically active compounds. The chiral nature of this compound makes it an interesting candidate for synthesis and screening in drug discovery programs. Different stereoisomers of a compound can exhibit vastly different biological activities.

| Potential Application | Rationale | Key Structural Features |

| Chiral Auxiliary | To induce stereoselectivity in a reaction | Chiral center, easily attachable/removable hydroxyl group |

| Chiral Ligand | To create a chiral environment around a metal catalyst | Chiral center, coordinating hydroxyl group, electronically tunable aromatic ring |

| Biological Probe | Potential for interaction with biological targets | 3,4-Dichlorophenyl group, defined stereochemistry |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-Dichlorophenyl)-2-pentanol, and how can reaction conditions be tailored for yield improvement?

- Methodology : Start with 3,4-dichloroaniline derivatives or halogenated aromatic precursors. React with pentanol derivatives under controlled conditions (e.g., nucleophilic substitution or Friedel-Crafts alkylation). Optimize parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Lewis acids like AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Key Consideration : Chlorine substituents on the phenyl ring enhance electrophilic reactivity but may require inert atmospheres to prevent dehalogenation .

Q. How can the structural and stereochemical properties of this compound be characterized?

- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. For crystallographic validation, employ single-crystal X-ray diffraction (as in –13). Assign peaks via COSY and HSQC spectra. FT-IR identifies hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches. Mass spectrometry (HRMS) confirms molecular weight .

Q. What safety protocols are recommended for handling this compound, given chlorophenol-related toxicity?

- Methodology : Follow chlorophenol toxicity guidelines ( ): use PPE (gloves, goggles), work in fume hoods, and avoid dermal exposure. Toxicity screening should include Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodent models). Monitor degradation products for environmental persistence .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

- Methodology : Use AutoDock Vina ( ) for docking simulations. Prepare ligand files (SMILES or PDBQT format) and receptor grids (e.g., enzyme active sites). Set exhaustiveness to 20 for accuracy, and validate results with RMSD clustering. Parallelize computations (multithreading) to reduce runtime. Compare binding affinities against known inhibitors .

- Data Analysis : Analyze hydrogen bonding (Cl⁻…H-N interactions) and hydrophobic contacts (dichlorophenyl with aromatic residues).

Q. How can discrepancies in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Antimicrobial : MIC tests (e.g., broth microdilution per CLSI guidelines).

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values).

Use statistical tools (ANOVA, dose-response curves) to identify outliers. Cross-reference with structural analogs (e.g., thiourea derivatives in ) to isolate substituent effects .

Q. What strategies enable the exploration of structure-activity relationships (SAR) for dichlorophenyl derivatives?

- Methodology : Synthesize analogs with:

- Varied halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro).

- Modified alcohol chain lengths (e.g., 2-pentanol vs. 3-pentanol).

Test biological activity in parallel. Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity. Reference substituent effects from and .

Q. How can computational methods predict the environmental fate and degradation pathways of this compound?

- Methodology : Apply EPI Suite or TEST software to estimate biodegradation (BIOWIN), bioaccumulation (log Kow), and hydrolysis rates. Validate with experimental

- Photodegradation : UV-Vis exposure (λ = 254 nm) and LC-MS analysis of byproducts.

- Microbial degradation : Soil slurry assays under aerobic/anaerobic conditions .

Contradiction Analysis and Experimental Design

Q. How to address conflicting data on the compound’s stability under acidic vs. basic conditions?

- Experimental Design :

Acidic Hydrolysis : Reflux in HCl (1M, 12 hrs), monitor via TLC.

Basic Hydrolysis : Stir in NaOH (1M, 24 hrs), analyze by GC-MS.

Compare degradation products (e.g., dichlorophenol derivatives) and quantify stability using Arrhenius kinetics. Reference hydrolysis mechanisms from and .

Q. What analytical techniques resolve ambiguities in stereoisomer formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.